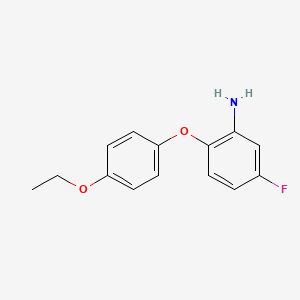

2-(4-Ethoxyphenoxy)-5-fluoroaniline

Beschreibung

2-(4-Ethoxyphenoxy)-5-fluoroaniline is an aromatic amine derivative characterized by a central aniline ring substituted with a fluoro group at the 5th position and a 4-ethoxyphenoxy group at the 2nd position. Its molecular formula is C15H16FNO2, with a molar mass of 243.3 g/mol and CAS number 946728-53-6 . The ethoxyphenoxy moiety contributes to its lipophilicity, while the fluoro substituent enhances electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily used in research settings, such as in the synthesis of pharmaceuticals or agrochemical intermediates.

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKANOHSGRCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenoxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the nucleophilic aromatic substitution reaction where 4-ethoxyphenol reacts with 5-fluoro-2-nitroaniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(4-Ethoxyphenoxy)-5-fluoroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction of the nitro group (if present in intermediates) to an amine group is a crucial step in its synthesis.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxyphenoxy)-5-fluoroaniline has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyphenoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the ethoxyphenoxy and fluorine groups can enhance its binding affinity and specificity, leading to more effective inhibition of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table compares 2-(4-Ethoxyphenoxy)-5-fluoroaniline with analogs featuring variations at the 5th position of the aniline ring:

Key Observations:

Trifluoromethyl vs. Fluoro : The trifluoromethyl analog exhibits a significantly higher molecular weight (297.27 g/mol) due to the bulkier -CF3 group. This substituent is strongly electron-withdrawing, which may alter reactivity in electrophilic substitution reactions compared to the electron-withdrawing but less bulky fluoro group .

Cyclopropylmethoxy Variant: Replacing the ethoxyphenoxy group with a cyclopropylmethoxy moiety (C10H12FNO) reduces molecular weight and complexity, likely improving solubility in non-polar solvents .

Physicochemical and Spectroscopic Comparisons

- Spectroscopic Behavior : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) demonstrate that substituent position significantly affects infrared (IR) and nuclear magnetic resonance (NMR) spectra. For example, the fluoro group’s position alters hydrogen bonding and dipole moments, which could extrapolate to differences in the target compound’s spectroscopic profiles .

- Thermal Stability : Trifluoromethyl-substituted analogs generally exhibit higher thermal stability due to the strong C-F bonds, whereas methyl-substituted derivatives may degrade more readily under heat .

Research Findings and Industrial Relevance

- Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., -CF3, -F) enhance binding affinity in target proteins, as shown in molecular docking studies of fluoroaniline isomers .

- Supplier Availability: Santa Cruz Biotechnology, Apollo Scientific, and American Elements supply these compounds, with prices reflecting substituent complexity and demand .

Biologische Aktivität

2-(4-Ethoxyphenoxy)-5-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-(4-Ethoxyphenoxy)-5-fluoroaniline is characterized by its unique structural features, which include:

- Fluorine Atom : The presence of a fluorine atom at the 5-position enhances lipophilicity, potentially improving membrane permeability.

- Ethoxy and Phenoxy Groups : These groups may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(4-Ethoxyphenoxy)-5-fluoroaniline exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, employing the disc diffusion method to assess antimicrobial activity.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µM) |

|---|---|---|---|

| 2-(4-Ethoxyphenoxy)-5-fluoroaniline | Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 14 | 40 | |

| Pseudomonas aeruginosa | 13 | 50 |

The compound demonstrated a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest that it is effective at relatively low concentrations.

Anticancer Activity

The anticancer potential of 2-(4-Ethoxyphenoxy)-5-fluoroaniline has been explored in various cancer cell lines. A series of assays were conducted to evaluate its cytotoxic effects.

Table 2: Cytotoxic Activity on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25.34 ± 1.0 |

| HeLa (Cervical Cancer) | 54.5 ± 0.8 |

| A2058 (Melanoma) | 15.37 ± 0.7 |

The results indicate that the compound exhibits significant cytotoxicity against breast cancer and melanoma cell lines, with IC50 values suggesting effective inhibition of cell growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating how modifications to the chemical structure affect biological activity. The incorporation of the ethoxy group and fluorine atom appears to enhance both antimicrobial and anticancer activities.

Key Findings in SAR Studies

- Fluorine Substitution : Enhances potency against bacterial strains and cancer cells.

- Ethoxy Group : Contributes to improved solubility and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against drug-resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail.

- Cancer Treatment Potential : Research indicated that in combination with other chemotherapeutic agents, 2-(4-Ethoxyphenoxy)-5-fluoroaniline could enhance overall therapeutic efficacy against resistant cancer phenotypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.